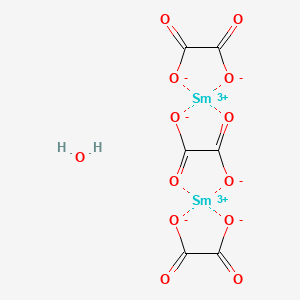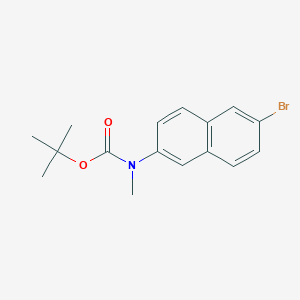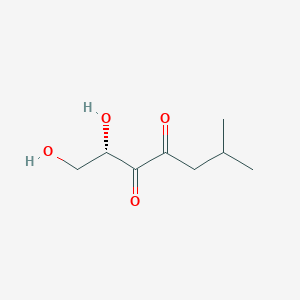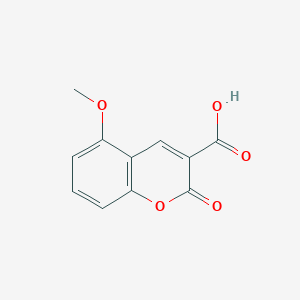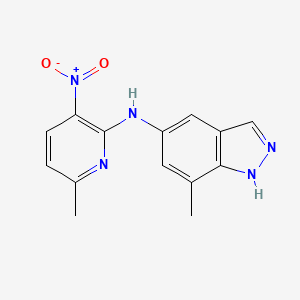
7-Methyl-N-(6-methyl-3-nitropyridin-2-yl)-1H-indazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Methyl-N-(6-methyl-3-nitropyridin-2-yl)-1H-indazol-5-amine” is a synthetic organic compound that belongs to the class of indazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “7-Methyl-N-(6-methyl-3-nitropyridin-2-yl)-1H-indazol-5-amine” typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group into the pyridine ring.
Alkylation: Addition of methyl groups to the pyridine and indazole rings.
Amination: Introduction of the amine group to the indazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Possible applications in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of “7-Methyl-N-(6-methyl-3-nitropyridin-2-yl)-1H-indazol-5-amine” would depend on its specific biological target. Generally, indazole derivatives can interact with enzymes, receptors, or other proteins, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indazole Derivatives: Compounds like indazole-3-carboxylic acid or 1H-indazole-3-amine.
Pyridine Derivatives: Compounds like 2-methylpyridine or 3-nitropyridine.
Uniqueness
“7-Methyl-N-(6-methyl-3-nitropyridin-2-yl)-1H-indazol-5-amine” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H13N5O2 |
|---|---|
Poids moléculaire |
283.29 g/mol |
Nom IUPAC |
7-methyl-N-(6-methyl-3-nitropyridin-2-yl)-1H-indazol-5-amine |
InChI |
InChI=1S/C14H13N5O2/c1-8-5-11(6-10-7-15-18-13(8)10)17-14-12(19(20)21)4-3-9(2)16-14/h3-7H,1-2H3,(H,15,18)(H,16,17) |
Clé InChI |
NMYLFDSOTLEVJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)[N+](=O)[O-])NC2=CC3=C(C(=C2)C)NN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



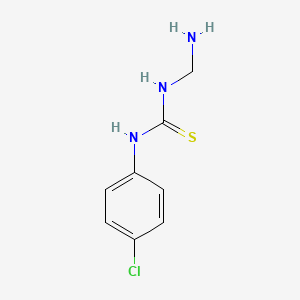
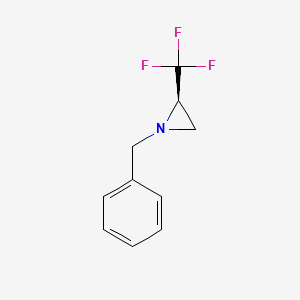

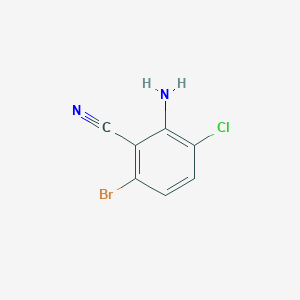
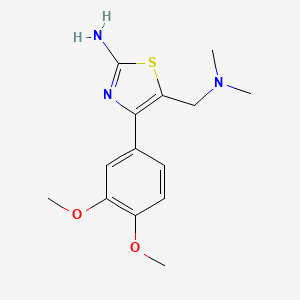
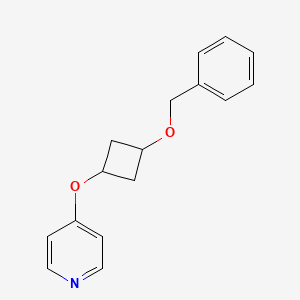
![1,1'-[4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-diphenylphosphine oxide]](/img/structure/B12835249.png)
![sodium;1-hydroxy-2-[(E)-N-hydroxy-C-[(sulfinatoamino)methyl]carbonimidoyl]benzene](/img/structure/B12835258.png)
